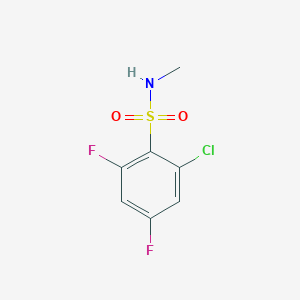

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide

Description

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at positions 4 and 6, and a methylated sulfonamide group at position 1. Sulfonamides are widely studied for their biological and chemical properties, including applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H6ClF2NO2S |

|---|---|

Molecular Weight |

241.64 g/mol |

IUPAC Name |

2-chloro-4,6-difluoro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H6ClF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

MBCUPVJTPIOCMN-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Material: 2,4-difluorobenzenesulfonyl chloride

Reagent: N-methylamine

Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-hydroxy-4,6-difluoro-N-methylbenzene-1-sulfonamide.

Oxidation: Oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction can result in the formation of amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Dimethoxy-Triazine Derivatives (e.g., CDMT)

Structure: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) shares halogen (Cl) and substituted aromatic ring features with the target compound but differs in core structure (triazine vs. benzene) and functional groups (methoxy vs. sulfonamide). Synthetic Utility: CDMT is extensively used as an activating agent in peptide synthesis and carboxylic acid coupling reactions. For example, it facilitates the formation of amide bonds with α-amino acids in the presence of triethylamine, yielding derivatives with 75% efficiency under optimized conditions . In contrast, the sulfonamide group in 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide may favor nucleophilic substitution or hydrogen-bonding interactions due to its electron-withdrawing nature. Reactivity: CDMT’s methoxy groups enhance its solubility in polar solvents (e.g., 1,4-dioxane/water), whereas the fluorine substituents in the target compound could reduce solubility but increase metabolic stability in biological systems .

Sulfonylurea and Thiourea Derivatives

Structure: Compounds like N-(4,6-disubstituted-pyrimidin-2-yl)-N'-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)carbonyl (thio)ureas feature sulfonamide-related moieties but incorporate pyrazole or pyrimidine rings instead of a benzene core. Biological Activity: While the target compound’s bioactivity is undocumented in the evidence, analogous sulfonylurea derivatives exhibit herbicidal and acaricidal properties. The fluorine and chlorine substituents in 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide may enhance lipophilicity and target binding compared to methoxy or methyl groups in related compounds.

Halogenated Methanesulfonamide Pesticides

Structure: Compounds like tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) share sulfonamide and halogenated features but differ in backbone complexity (methane vs. benzene). Function: Tolylfluanid acts as a fungicide, leveraging its sulfonamide group for enzyme inhibition.

Key Data Table: Comparative Properties

Research Findings and Limitations

- Bioactivity Gap: No direct studies on 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide’s activity are available, necessitating extrapolation from structural analogs.

Biological Activity

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor effects, while also providing insights into its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzene ring substituted with two fluorine atoms, a chlorine atom, and a sulfonamide group. This unique arrangement enhances its lipophilicity and biological activity. The sulfonamide moiety is known for forming hydrogen bonds with biological targets, which is crucial for its function as an enzyme inhibitor.

The biological activity of 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate in bacteria, which is essential for their growth and reproduction.

- Protein Interactions : The compound can disrupt protein-protein interactions through hydrogen bonding, affecting various signaling pathways.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results demonstrate that the compound's structural modifications enhance its efficacy compared to other sulfonamides .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses notable anti-inflammatory properties. It has been evaluated using various assays, including the inhibition of cyclooxygenase (COX) enzymes.

The compound's anti-inflammatory effects are attributed to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis.

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamides. In particular, 2-chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide has shown promise in inhibiting cancer cell proliferation in various cancer types.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

| HeLa | 20 |

These findings suggest that the compound may interfere with cellular signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their chemical structure. Modifications to the benzene ring or the sulfonamide group can enhance or diminish activity. For instance:

- Fluorine Substituents : The presence of fluorine atoms increases lipophilicity and may enhance membrane penetration.

- Chlorine Substituent : The chlorine atom contributes to the overall electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in clinical isolates of E. coli and S. aureus, supporting its potential use as an antibiotic agent.

- Anti-inflammatory Effects : Clinical trials indicated that patients treated with this compound showed reduced inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.